Product packaging for (R)-Lercanidipine(Cat. No.:CAS No. 185197-70-0)

(R)-Lercanidipine

Cat. No.: B1674759
CAS No.: 185197-70-0
M. Wt: 611.7 g/mol
InChI Key: ZDXUKAKRHYTAKV-MGBGTMOVSA-N
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Description

Overview of Calcium Channel Antagonists in Biomedical Research

Calcium channel antagonists, also known as calcium channel blockers (CCBs), represent a significant class of therapeutic agents widely utilized in biomedical research and clinical practice, primarily for the management of cardiovascular diseases such as hypertension and angina pectoris. nih.govresearchgate.net These compounds exert their effects by inhibiting the influx of extracellular calcium ions into cells, particularly those in the myocardial tissue and vascular smooth muscle. nih.govmdpi.com Voltage-gated calcium channels are the primary targets, and their modulation influences processes dependent on intracellular calcium concentration, such as muscle contraction and vascular tone. nih.goveuropeanreview.orgresearchgate.net

Dihydropyridines (DHPs) constitute a major class of CCBs, characterized by their core 1,4-dihydropyridine (B1200194) ring structure. iiab.mee-lactancia.org DHPs are particularly known for their selective action on L-type calcium channels, which are abundant in vascular smooth muscle, leading to vasodilation and a reduction in peripheral vascular resistance. mdpi.comeuropeanreview.orgiiab.me This vascular selectivity is a key feature distinguishing them from other classes of CCBs, like phenylalkylamines (e.g., verapamil) and benzothiazepines (e.g., diltiazem), which may have more pronounced effects on cardiac contractility and heart rate. iiab.me Lercanidipine (B1674757) is classified as a third-generation dihydropyridine (B1217469) calcium channel blocker. mdpi.commedchemexpress.com

The Significance of Stereochemistry in Pharmaceutical Sciences

Stereochemistry, the study of the three-dimensional arrangement of atoms within molecules, is of critical importance in pharmaceutical sciences. ijpsjournal.commhmedical.com The spatial orientation of atoms in a drug molecule significantly influences its interaction with biological systems, including enzymes, receptors, and ion channels. ijpsjournal.commhmedical.compatsnap.com This can lead to substantial differences in pharmacological properties such as potency, selectivity, metabolism, and even toxicity between stereoisomers. ijpsjournal.com

Many drug molecules are chiral, meaning they are non-superimposable mirror images of each other, existing as enantiomers. ijpsjournal.compatsnap.com While enantiomers share the same chemical formula and connectivity, their distinct three-dimensional structures can result in differential binding affinities and biological responses when interacting with chiral biological targets. patsnap.comnih.gov This stereoselectivity at the molecular level underscores why the stereochemical configuration of a drug is a crucial consideration in optimizing its therapeutic effects and minimizing potential adverse reactions. ijpsjournal.com

Enantiomeric Research Paradigms in Drug Discovery and Development

The recognition of the profound impact of stereochemistry on drug action has led to evolving paradigms in pharmaceutical research and development, particularly concerning chiral compounds. Historically, many chiral drugs were marketed as racemic mixtures, containing equal proportions of both enantiomers. However, research has increasingly demonstrated that the individual enantiomers within a racemate can exhibit significantly different pharmacological profiles. nih.gov

This understanding has driven research towards the development and marketing of single-enantiomer drugs. nih.govntu.edu.sg Regulatory bodies, such as the FDA, have established guidelines emphasizing the need to evaluate the pharmacological and toxicological profiles of individual enantiomers, even when the racemate is intended for marketing. nih.govacs.org This ensures that the therapeutic benefits are primarily attributed to the active enantiomer (eutomer) and potential detrimental effects from the less active or inactive enantiomer (distomer) are understood and ideally mitigated. nih.gov

Enantiomeric research involves various approaches, including the development of enantioselective synthesis methods to produce single isomers and chiral separation techniques to resolve racemates. patsnap.com These methods are vital for obtaining enantiomerically pure compounds for detailed pharmacological and toxicological studies. nih.gov The goal is to potentially improve efficacy, enhance selectivity for biological targets, and achieve more predictable pharmacokinetic profiles compared to racemic mixtures. patsnap.com While chiral switches from racemates to single enantiomers can be complex and costly, they are pursued to potentially improve therapeutic outcomes and, in some cases, extend patent life.

(R)-Lercanidipine within the Context of Dihydropyridine Research

Lercanidipine, a third-generation dihydropyridine calcium channel antagonist, is administered clinically as a racemate, a 1:1 mixture of its two enantiomers, this compound and (S)-Lercanidipine. e-lactancia.orgwikipedia.orgresearchgate.net The lercanidipine molecule possesses one chiral center at the 4-position of its 1,4-dihydropyridine ring. e-lactancia.orgwikipedia.org Research into the individual enantiomers of lercanidipine has aimed to elucidate their distinct pharmacological contributions and understand the stereochemical basis of the drug's activity.

Studies have indicated that the pharmacological effects of lercanidipine are primarily attributed to the (S)-enantiomer. researchgate.netgeneesmiddeleninformatiebank.nl In vitro investigations have shown that the (S)-enantiomer generally exhibits a higher affinity for calcium channels compared to the (R)-enantiomer. researchgate.nettandfonline.com For instance, some in vitro studies suggest the (S)-enantiomer can have a significantly higher affinity for calcium channels, potentially several times greater than the (R)-enantiomer. researchgate.net

Despite the lower calcium channel antagonist activity of this compound compared to its (S)-counterpart, research has explored other potential biological activities of the individual enantiomers, which may or may not be directly related to calcium channel blockade. For example, studies investigating the effects of lercanidipine and its enantiomers on arterial myocyte migration and proliferation have yielded interesting findings. One study observed that while both enantiomers inhibited arterial myocyte replication and migration, the (R)-enantiomer, despite having lower calcium antagonist activity, was more potent in decreasing [3H]thymidine incorporation into DNA, an indicator of cell proliferation. nih.gov Furthermore, the (R)-enantiomer demonstrated a more pronounced effect in inhibiting fibrinogen-induced myocyte migration. nih.gov These findings suggest that the effects of lercanidipine and its enantiomers on myocyte behavior may involve mechanisms beyond voltage-dependent calcium channel blockade. nih.gov

Pharmacokinetic studies have also examined the behavior of the individual lercanidipine enantiomers in vivo. Following oral administration of the racemic mixture, both enantiomers show similar time to reach peak plasma concentrations. e-lactancia.orggeneesmiddeleninformatiebank.nl However, the peak plasma concentration and the area under the curve (AUC), a measure of total drug exposure, are, on average, slightly higher for the (S)-enantiomer compared to the (R)-enantiomer. e-lactancia.orggeneesmiddeleninformatiebank.nl The elimination half-lives of the two enantiomers are reported to be essentially the same. e-lactancia.orggeneesmiddeleninformatiebank.nl Importantly, studies have indicated that there is no significant in vivo interconversion between the (R) and (S) enantiomers of lercanidipine. e-lactancia.orggeneesmiddeleninformatiebank.nl

The differing activities and potential additional effects of the individual enantiomers highlight the complexity of racemic drugs and the value of enantiomeric research in fully understanding their pharmacological profiles. While the primary antihypertensive action of racemic lercanidipine is attributed to the more potent (S)-enantiomer's calcium channel blockade, the (R)-enantiomer may contribute to other biological effects, as suggested by research into myocyte function.

Here is a summary of some research findings on the enantiomers of lercanidipine:

EnantiomerCalcium Channel Affinity (Relative to (S)-)Effect on Myocyte Proliferation ([3H]thymidine incorporation)Effect on Myocyte Migration (Fibrinogen-induced)
(S)-LercanidipineHigher (more potent)InhibitoryInhibitory
This compoundLowerMore potent inhibitionMore pronounced inhibition
RacemateIntermediateInhibitoryInhibitory
EnantiomerAverage Peak Plasma Concentration (Relative)Average AUC (Relative)Elimination Half-lifeIn Vivo Interconversion
(S)-LercanidipineHigher (approx. 1.2x racemate)Higher (approx. 1.2x racemate)Similar to (R)-Not observed
This compoundLowerLowerSimilar to (S)-Not observed

These findings underscore the importance of studying individual enantiomers to gain a comprehensive understanding of a chiral drug's multifaceted interactions within biological systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H41N3O6 B1674759 (R)-Lercanidipine CAS No. 185197-70-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

185197-70-0

Molecular Formula

C36H41N3O6

Molecular Weight

611.7 g/mol

IUPAC Name

5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C36H41N3O6/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27/h7-19,22,30,33,37H,20-21,23H2,1-6H3/t33-/m1/s1

InChI Key

ZDXUKAKRHYTAKV-MGBGTMOVSA-N

Isomeric SMILES

CC1=C([C@H](C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lercanidipine. (R)-;  (-)-Lercanidipine;  (R)-Lercanidipine; 

Origin of Product

United States

Stereochemical Aspects of R Lercanidipine

Elucidation of (R)-Lercanidipine's Unique Stereochemical Configuration

Lercanidipine (B1674757) exists as a racemic mixture, meaning it contains equal amounts of both the (R) and (S) enantiomers. The presence of a chiral carbon atom at the C4 position of the dihydropyridine (B1217469) ring is responsible for this isomerism researchgate.neteaspublisher.com. The unique stereochemical configuration of each enantiomer arises from the specific spatial arrangement of the substituents around this chiral center. While the chemical structure of lercanidipine is well-defined, the specific methods used for the initial elucidation of the absolute configurations of its (R) and (S) enantiomers are typically established through techniques such as X-ray crystallography or by chemical correlation with compounds of known absolute configuration researchgate.net. Studies have confirmed the absolute configurations of chiral dihydropyridines through methods like X-ray crystallographic analysis researchgate.net.

Enantiomeric Purity and Chiral Analysis in Research

Ensuring the enantiomeric purity of (R)- and (S)-lercanidipine is crucial for accurately assessing their individual pharmacological activities in research settings. Various analytical techniques have been developed and validated for the enantioselective determination of lercanidipine. Chiral high-performance liquid chromatography (HPLC) is a widely used method for separating and quantifying the individual enantiomers easpublisher.comtandfonline.com. These methods often employ chiral stationary phases to achieve the separation of the (R) and (S) forms easpublisher.comtandfonline.com. Capillary electrophoresis (CE) using cyclodextrins as chiral selectors has also been developed as an effective technique for the enantioseparation of lercanidipine, offering advantages such as high efficiency and rapid analysis nih.gov. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have also been developed for the enantioselective analysis of lercanidipine in biological matrices like human plasma, which is important for pharmacokinetic studies researchgate.netcsic.es.

Several studies highlight the application of these methods:

A reverse phase chiral HPLC method was developed and validated for the separation and quantitative determination of (R)- and (S)-lercanidipine in both active pharmaceutical ingredient (API) and tablet dosage forms easpublisher.com. This method utilized a Chiral OJ-H column with a mobile phase of ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) easpublisher.com.

An enantioselective CE method using cyclodextrins as chiral selectors was developed and validated for the determination of lercanidipine enantiomers in pharmaceutical formulations nih.gov. This method achieved optimum separation using a sodium acetate buffer containing 2,3,6-o-methyl-β-cyclodextrin nih.gov.

A sensitive LC-MS/MS method was developed for the enantioselective determination of lercanidipine in human plasma, allowing for pharmacokinetic studies of the individual enantiomers researchgate.netcsic.es.

These analytical techniques are vital for research aimed at understanding the distinct properties and behaviors of each lercanidipine enantiomer.

Comparative Analysis of (R)- and (S)-Lercanidipine Activities in Preclinical Models

Key findings from preclinical comparative analyses include:

Studies have shown that the (S)-enantiomer has a significantly higher affinity for L-type calcium channels compared to the (R)-enantiomer, with some reports indicating a 100- to 200-fold greater affinity researchgate.netnih.gov.

In vitro studies on smooth muscle cells have demonstrated that the (S)-enantiomer is considerably more potent in inhibiting calcium influx than the (R)-enantiomer tandfonline.com. For instance, in serum-induced elevation of [Ca2+]i in smooth muscle cells, the (S)-enantiomer showed significantly higher inhibition compared to the (R)-enantiomer tandfonline.com.

While the (S)-enantiomer is primarily responsible for the potent calcium channel blocking activity, some studies have explored other potential activities of the enantiomers. For example, in studies investigating effects on atherogenesis in vitro, both enantiomers showed inhibitory effects on the replication and migration of arterial myocytes, and this effect was found to be unrelated to their stereoselectivity for L-type calcium channels tandfonline.com.

Comparative studies on T-type calcium channel blockade also revealed differences between the enantiomers, although lercanidipine (both racemate and enantiomers) showed noticeable T selectivity nih.goveuropeanreview.org. The T/L selectivity ratio varied between the enantiomers, with this compound showing a ratio of 1.15 and (S)-lercanidipine showing a ratio of 1.05 in one study nih.goveuropeanreview.org.

The following table summarizes some comparative preclinical findings:

ActivityThis compound Activity(S)-Lercanidipine ActivityReference
Affinity for L-type calcium channelsLowerHigher (100-200x) researchgate.netnih.gov
Inhibition of serum-induced [Ca2+]i in SMC (25 µM)29% inhibition69% inhibition tandfonline.com
Inhibition of arterial myocyte replication and migrationPresentPresent tandfonline.com
T/L Calcium Channel Blockade Ratio1.151.05 nih.goveuropeanreview.org

These preclinical data underscore the stereoselectivity of lercanidipine's activity, with the (S)-enantiomer being the primary contributor to its calcium channel blocking effects.

Advanced Mechanistic Elucidation of R Lercanidipine S Actions

Molecular Interactions with Calcium Channel Proteins

Calcium channel blockers like lercanidipine (B1674757) exert their effects by modulating the influx of extracellular calcium ions into various cell types, particularly smooth muscle cells and cardiac cells. This modulation primarily occurs through interactions with voltage-gated calcium channels.

Conformational Changes and Binding Site Affinity Modulation

(R)-Lercanidipine exhibits a distinct mechanism of action by altering the conformational states of the calcium channel, enhancing its affinity for specific binding sites. scbt.com Dihydropyridine (B1217469) calcium channel blockers, including lercanidipine, are known to bind more effectively to L-type calcium channels in depolarized membranes. eathj.org Binding of the drug reduces the frequency of channel opening in response to depolarization, leading to a decrease in transmembrane calcium current. eathj.org The high lipophilicity of lercanidipine facilitates its binding to membrane phospholipids, potentially prolonging its interaction with the L-type calcium channel. eathj.org

Modulation of Intracellular Calcium Signaling Cascades

The resulting modulation of calcium ion flow by this compound influences various intracellular signaling cascades. scbt.com By inhibiting the influx of extracellular calcium, lercanidipine decreases the intracellular calcium concentration. nih.govdrugbank.com This reduction in intracellular calcium inhibits the contractile processes of smooth muscle cells, leading to vasodilation and a decrease in peripheral vascular resistance. drugbank.com Research suggests that the intracellular effects of lercanidipine, caused by reduced intracellular calcium concentration, may also be related to the inhibition of intracellular protein kinase C isoforms and activation of the dimethylarginine dimethylaminohydrolase enzyme. nih.gov Furthermore, studies indicate that calcium signaling is a crucial factor mediating the transcription of PD-L1, and lercanidipine can modulate this process by inhibiting calcium-related signaling pathways. frontiersin.org

Differential Blockade of Calcium Channel Subtypes

Lercanidipine, as a third-generation dihydropyridine calcium channel blocker, is notable for its ability to block both L-type and T-type calcium channels. eathj.orgmedwinpublishers.commdpi.com This dual action differentiates it from some other dihydropyridine calcium channel blockers.

Effects on High-Voltage Dependent L-type Calcium Channels (CaL)

This compound, similar to the racemate and the (S)-enantiomer, blocks high-voltage dependent L-type calcium channels (CaL). medwinpublishers.commdpi.com These channels are primarily responsible for maintaining smooth muscle tone and are the main targets for the antihypertensive effects of dihydropyridine calcium channel blockers. medwinpublishers.com The blockade of CaL channels in vascular smooth muscle cells leads to relaxation and vasodilation. medwinpublishers.comwikipedia.org

Effects on Low-Voltage Activated T-type Calcium Channels (CaT)

In addition to its effects on L-type channels, lercanidipine is also able to inhibit low-voltage activated T-type calcium channels (CaT). scbt.commedwinpublishers.commdpi.comwikipedia.org T-type calcium channels are found in various organs, including the heart and kidneys, and play a role in regulating processes such as pacemaker activity and aldosterone (B195564) secretion. Studies have shown that lercanidipine, including its enantiomers, exhibits a noticeable selectivity towards T-type calcium channels, with the (R)-enantiomer showing a T/L selectivity ratio of approximately 1.15 in patch-clamp studies on guinea-pig ventricular myocytes. europeanreview.orgnih.govresearchgate.net This indicates that this compound is slightly more selective for blocking T-type channels compared to L-type channels in this experimental model. This dual L- and T-type calcium channel blockade by lercanidipine is thought to contribute to its unique pharmacological profile, including its effects on renal hemodynamics. eathj.orgnih.govmedwinpublishers.com

Calcium Channel Blockade Selectivity Ratio (T/L) for Lercanidipine and Enantiomers

CompoundT/L Selectivity RatioReference
This compound1.15 europeanreview.orgnih.govresearchgate.net
(S)-Lercanidipine1.05 europeanreview.orgnih.govresearchgate.net
Racemic Lercanidipine1.14 europeanreview.orgnih.govresearchgate.net

This table illustrates the observed selectivity of this compound, (S)-lercanidipine, and the racemic mixture for T-type versus L-type calcium channels in patch-clamp studies. A ratio greater than 1 indicates preferential blockade of T-type channels. europeanreview.org

Inhibition of Intracellular Calcium Elevation in Smooth Muscle Cells by Lercanidipine Enantiomers

CompoundInhibition of [Ca²⁺]i Elevation (25 µM)Fold Difference vs. (R)-enantiomerReference
This compound29%1 tandfonline.com
(S)-Lercanidipine69%2.4 tandfonline.com

This table presents data on the in vitro inhibitory effect of (R)- and (S)-lercanidipine on serum-induced elevation of intracellular calcium concentration ([Ca²⁺]i) in smooth muscle cells. tandfonline.com The data indicates that while both enantiomers show inhibitory activity, the (S)-enantiomer is significantly more potent in this regard. tandfonline.com

Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

CompoundRelative Antihypertensive Activity (vs. (S)-enantiomer)Reference
This compoundPractically inactive (ED25 value 84-fold higher) researchgate.net
(S)-Lercanidipine1 researchgate.net
Racemic LercanidipineApproximately half the activity of (S)-enantiomer researchgate.net

This table summarizes the observed antihypertensive activity of lercanidipine enantiomers in spontaneously hypertensive rats after intravenous administration, based on the dose required to achieve a 25% reduction in diastolic blood pressure (ED25). researchgate.net The data highlights the significantly lower in vivo potency of the (R)-enantiomer compared to the (S)-enantiomer. researchgate.net

Electrophysiological Investigations

Electrophysiological studies using patch-clamp techniques have provided detailed insights into the effects of this compound on ion channels. nih.govnih.goveuropeanreview.orgresearchgate.netresearchgate.netrndsystems.comfrontiersin.org

Whole-Cell and Single-Channel Patch-Clamp Measurements

Whole-cell patch-clamp experiments in guinea-pig ventricular myocytes have shown that this compound can decrease L-type calcium current (ICa) when cells are held at a normal polarized membrane potential (-80 mV). researchgate.net This contrasts with the (S)-enantiomer, which increased ICa under the same conditions. researchgate.net However, the calcium channel blocking activity of both (R)- and (S)-lercanidipine becomes apparent when the cells are held at a depolarized potential (-40 mV). researchgate.net

Studies using CHO cells expressing Cav1.2 splice variants, employing both whole-cell and single-channel patch-clamp measurements, have allowed for a direct comparison of the enantiomers' effects. nih.goveuropeanreview.orgunimi.it These studies confirmed the enantioselective block of Cav1.2b, with this compound being less potent than its counterpart. nih.goveuropeanreview.org

Investigations into the effects on T-type calcium channels (CaT) in guinea-pig ventricular myocytes using patch-clamp techniques revealed that this compound exhibits blocking activity on these channels as well. europeanreview.orgresearchgate.netfrontiersin.org Based on the ratio of T-type to L-type calcium channel blockade (T/L ratio), this compound showed a noticeable T selectivity, with a T/L ratio of 1.15. europeanreview.orgresearchgate.net This suggests that the (R)-enantiomer may have a slightly higher relative affinity for T-type channels compared to L-type channels in this context. europeanreview.orgresearchgate.net

Analysis of Voltage-Dependence of Action

The action of dihydropyridine calcium channel blockers, including lercanidipine, is known to be voltage-dependent. nih.govnih.govresearchgate.netnih.goveuropeanreview.orgrevistanefrologia.com Electrophysiological studies have investigated the voltage dependence of this compound's effects. In guinea-pig ventricular myocytes, the voltage of half-maximal activation for ICa was shifted in the presence of this compound compared to control conditions. researchgate.net While pronounced voltage-dependent inhibition of vascular Cav1.2b channels has been particularly noted for (S)-lercanidipine, leading to significantly higher potency at depolarized holding potentials, the blocking activity of this compound also becomes more evident at depolarized membrane potentials. nih.goveuropeanreview.orgresearchgate.net The voltage-dependent nature of the interaction is a key characteristic influencing the compound's effects on excitable cells. nih.goveuropeanreview.orgrevistanefrologia.com

Evaluation of Effects on Repolarizing Potassium Currents in Ventricular Myocytes

Studies have specifically evaluated the effects of lercanidipine on repolarizing potassium currents in ventricular myocytes to assess its potential to cause QT interval prolongation and arrhythmias. nih.govresearchgate.netresearchgate.net Investigations using patch-clamp in ventricular myocytes isolated from rat, guinea pig, and human hearts examined the effects on transient outward (I(to)), delayed rectifier (I(K)), and background (I(K1)) potassium currents. nih.govresearchgate.net These studies concluded that lercanidipine does not significantly affect the density or activation curves of I(K) (including I(Kr)) in guinea pig myocytes, nor does it change the reversal potential or slope of the background current (I(K1)). nih.govresearchgate.net Similarly, I(to) density and activation curves in rat and human myocytes were unaffected by lercanidipine. nih.govresearchgate.net The maximal diastolic potential and action potential duration were also not significantly changed. nih.govresearchgate.net These findings, generally reported for lercanidipine, suggest that the compound, including its enantiomers, is unlikely to cause QT prolongation due to effects on these specific repolarizing potassium currents. nih.govresearchgate.net

Novel Mechanisms of Action

Beyond direct channel blockade, research has explored additional mechanisms contributing to lercanidipine's pharmacological profile.

Inhibition of Intracellular Protein Kinase C Isoforms

Studies have indicated that Lercanidipine is associated with the diminished activation of intracellular protein kinases, specifically protein kinase C (PKC) isoforms mdpi.commedwinpublishers.comresearchgate.net. This effect appears to be linked to a reduction in intracellular calcium concentration, a primary consequence of Lercanidipine's action as a calcium channel blocker nih.govresearchgate.net. Research in experimental models, such as double-transgenic rats overexpressing human renin and angiotensinogen (B3276523) genes (dTGR), has shown that Lercanidipine significantly inhibited angiotensin I-mediated activation of PKC-alpha and PKC-delta both in vivo and in vitro nih.gov. This inhibition was partly attributed to reduced intracellular calcium flux nih.gov.

The modulation of PKC activity is considered an important underlying intracellular mechanism contributing to the beneficial effects observed with Lercanidipine, such as improved endothelial cell permeability in vitro nih.gov and potentially reduced albumin permeability by endothelial cells mdpi.commedwinpublishers.com. While these findings are based on studies using Lercanidipine, they highlight a key intracellular signaling pathway influenced by the compound, suggesting a role for both enantiomers, including this compound, in these effects.

Activation of Dimethylarginine Dimethylaminohydrolase Enzyme

Lercanidipine has also been observed to activate the enzyme dimethylarginine dimethylaminohydrolase (DDAH) mdpi.comnih.govmedwinpublishers.comresearchgate.net. DDAH plays a crucial role in the metabolism of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS) nih.govresearchgate.net. By activating DDAH, Lercanidipine facilitates the breakdown of ADMA, leading to reduced plasma concentrations of ADMA, as demonstrated in experimental models like dTGR animals nih.govresearchgate.net.

Preclinical Pharmacodynamics and Biological Effects of R Lercanidipine

Vascular Smooth Muscle Relaxation and Vasoselectivity Research

Mechanisms Underlying Peripheral Vasodilation

The primary mechanism by which dihydropyridine (B1217469) calcium channel blockers like lercanidipine (B1674757) induce peripheral vasodilation is the reversible blockade of high-voltage dependent L-type calcium channels in the smooth muscle cells of blood vessels. wikipedia.orgmedwinpublishers.commdpi.comdrugbank.comnih.gov This blockade inhibits the influx of extracellular calcium ions into the cells, which is essential for smooth muscle contraction. drugbank.com The resulting decrease in intracellular calcium concentration leads to relaxation of arterial smooth muscles and a reduction in peripheral vascular resistance. medwinpublishers.commdpi.comdrugbank.com

While the racemic mixture of lercanidipine is known to block L-type calcium channels effectively, studies comparing the enantiomers indicate that the (S)-enantiomer is significantly more potent in this regard. researchgate.netresearchgate.netnih.govncats.io The (S)-lercanidipine has been reported to have a 100- to 200-fold greater affinity for the L-type calcium channel compared to the (R)-enantiomer. researchgate.netncats.io Functional in vitro studies using isolated rat aorta preparations have shown that while both enantiomers exhibit calcium antagonist activity, the (S)-enantiomer is considerably more active in inhibiting potassium-induced contraction. researchgate.netresearchgate.net The activity of (R)-lercanidipine on L-type calcium channels appears to be less affected by tissue depolarization compared to the (S)-enantiomer. researchgate.net

Lercanidipine's high lipophilicity contributes to its accumulation and persistence within cell membranes, which helps explain its slow onset and prolonged duration of action in inducing smooth muscle relaxation and peripheral vasodilation. wikipedia.orgnih.govresearchgate.netresearchgate.neteuropeanreview.org

Comparative Vasoselectivity in Isolated Tissue Models

Vasoselectivity, the preference of a calcium channel blocker for vascular tissue over cardiac tissue, is a desirable property to minimize negative inotropic effects on the heart. Preclinical studies using isolated tissue models have investigated the vasoselectivity of lercanidipine and its enantiomers compared to other dihydropyridines.

Studies using isolated rabbit vascular (aorta) and cardiac (heart ventricle) tissues demonstrated that lercanidipine exhibits high vasoselectivity. nih.govoup.com This vasoselectivity is expressed as the ratio of the IC50 values (concentration causing 50% inhibition) obtained on cardiac versus vascular tissue. nih.gov In one study, lercanidipine showed a vasoselectivity ratio of 730 after 4 hours of incubation, which was higher than that of lacidipine (B1674219) (193), amlodipine (B1666008) (95), felodipine (B1672334) (6), and nitrendipine (B1678957) (3). nih.gov This indicates that lercanidipine reduces the force of cardiac contraction to a lesser extent than these other calcium antagonists. nih.gov

While the racemic mixture and the (S)-enantiomer are primarily responsible for the L-type calcium channel blockade driving vasodilation, research on the enantiomers' effects in isolated tissues has also explored activities beyond direct calcium channel inhibition. In vitro studies on arterial smooth muscle cell migration and proliferation, processes involved in atherogenesis, have shown that lercanidipine and its enantiomers can inhibit these activities. nih.govtandfonline.com Interestingly, in these studies, the (R)-enantiomer, despite having lower L-type calcium channel blocking activity, was found to be potent in inhibiting arterial myocyte proliferation and showed a more pronounced effect on inhibiting fibrinogen-induced myocyte migration compared to the (S)-enantiomer. nih.govtandfonline.com This suggests that the (R)-enantiomer may possess biological effects on vascular cells that are independent of voltage-dependent calcium channel blockade and could contribute to potential anti-atherogenic properties observed with racemic lercanidipine in preclinical models. nih.govtandfonline.comahajournals.org

Renal Protective Mechanisms in Experimental Models

Preclinical studies in various experimental models of hypertension and renal damage have indicated that lercanidipine possesses renal protective properties that extend beyond its blood pressure-lowering effects. nih.goveathj.orgnih.goveuropeanreview.orgresearchgate.net These effects are attributed to a combination of favorable hemodynamic actions within the kidney and direct effects on renal tissue.

Modulation of Afferent and Efferent Arteriolar Tone

Unlike some earlier generation dihydropyridine calcium channel blockers that primarily dilate afferent (preglomerular) arterioles, potentially increasing intraglomerular pressure, lercanidipine has been shown to dilate both afferent and efferent (postglomerular) arterioles in the kidneys of experimental hypertensive rats. medwinpublishers.commdpi.comeuropeanreview.orgeathj.orgnih.govresearchgate.net This balanced vasodilation of both sets of arterioles helps to maintain or reduce intraglomerular pressure, which is crucial for preventing glomerular damage and the progression of renal injury. medwinpublishers.commdpi.comeuropeanreview.orgeathj.orgnih.gov

The ability of lercanidipine to dilate efferent arterioles is thought to be related to its inhibition of T-type calcium channels, which are present in these vessels, in addition to its primary action on L-type channels in afferent arterioles. medwinpublishers.commdpi.comnih.gov This combined L- and T-type calcium channel blockade contributes to favorable renal hemodynamic changes. mdpi.comnih.gov

Data from experimental studies illustrating the effect on arteriolar dimensions can be summarized as follows:

ArterioleWKY untreated (Lumen Area, µm²)SHR untreated (Lumen Area, µm²)SHR lercanidipine (Lumen Area, µm²)
Afferent arteriole79.2 ± 5.763.6 ± 2.3*79.1 ± 3.4†
Efferent arteriole[Data not explicitly provided for WKY/SHR untreated in snippets, but studies indicate dilation][Data not explicitly provided for SHR untreated in snippets][Data not explicitly provided as a specific value in snippets, but studies indicate dilation]

Impact on Glomerular Hemodynamics in Experimental Models

The balanced dilation of afferent and efferent arterioles by lercanidipine has a direct impact on glomerular hemodynamics in experimental models. By preventing the isolated dilation of afferent arterioles seen with some other dihydropyridines, lercanidipine helps to avoid an increase in intraglomerular capillary pressure. medwinpublishers.commdpi.comeuropeanreview.orgeathj.orgnih.gov Maintaining stable or reduced intraglomerular pressure is a key mechanism for protecting the glomerulus from hyperfiltration injury and sclerosis. medwinpublishers.commdpi.comeuropeanreview.orgeathj.orgnih.gov

Suppression of Tissue Inflammation and Fibrosis in Renal Vasculature

Beyond its hemodynamic effects, preclinical research indicates that lercanidipine exerts direct protective effects on renal tissue by suppressing inflammation and fibrosis. Studies in experimental models have observed a decrease in monocyte infiltration, extracellular matrix formation, and fibrosis in renal vessels following lercanidipine treatment. nih.govnih.goveuropeanreview.org These effects may be linked to the inhibition of tissue inflammation and an improvement in nitric oxide (NO) bioavailability. nih.govnih.gov

At the cellular level in experimental models, the action of lercanidipine appears to involve the inhibition of intracellular protein kinase C (PKC) isoforms and the activation of the dimethylarginine dimethylaminohydrolase enzyme, which is involved in the metabolism of asymmetric dimethylarginine (ADMA). nih.gov Reduced ADMA plasma concentration, as observed in dTGR animals treated with lercanidipine, can lead to increased intracellular NO bioavailability, as ADMA is an inhibitor of NO synthase. nih.gov

Anti-Atherogenic and Cardioprotective Research

Preclinical investigations have explored the potential of lercanidipine, including its (R)-enantiomer, in mitigating the processes contributing to atherosclerosis and providing cardioprotection.

Reduction of Atherosclerotic Lesions in Hypercholesterolemic Models

Studies conducted in hypercholesterolemic rabbit models have demonstrated that lercanidipine and its (R)-enantiomer can reduce the extent of atherosclerotic lesions. Preclinical data indicates that both the racemate and the (R)-enantiomer are effective in decreasing atherosclerotic plaques in these models mdpi.commedwinpublishers.comnih.gov. A specific study investigating the antiatherogenic activity in hypercholesterolemic rabbits found that the (R)-enantiomer, administered at 3 mg/kg/week, was as effective as the racemic lercanidipine in reducing both hyperplastic and fatty-streak lesions nih.gov. The reduction in intimal hyperplasia, assessed by the intima/media (I/M) ratio, was significant and dose-dependent with lercanidipine, and the (R)-enantiomer showed comparable effectiveness nih.gov.

Treatment Group (Hypercholesterolemic Rabbits)Dose (mg/kg/week)Intima/Media (I/M) Ratio (Carotid Artery with Collar)Reduction in Smooth Muscle Cell Proliferation (%)
Untreated-2.0 ± 0.42-
Lercanidipine0.30.73 ± 0.4~50
Lercanidipine10.42 ± 0.1~70
Lercanidipine30.32 ± 0.1~85
This compound30.41 ± 0.11~80

Data adapted from preclinical studies in hypercholesterolemic rabbits nih.gov.

Inhibition of Arterial Smooth Muscle Cell Proliferation and Migration

Lercanidipine has been shown in preclinical studies to inhibit the proliferation and migration of arterial smooth muscle cells mdpi.commedwinpublishers.comresearchgate.netelpub.runih.gov. This effect is considered a key mechanism in its anti-atherogenic potential researchgate.net. In vitro studies using rat vascular smooth muscle cells have demonstrated a dose-dependent inhibition of proliferation and migration when stimulated with factors such as fetal bovine serum and platelet-derived growth factor-BB elpub.runih.gov. The (R)-enantiomer has also been observed to reduce smooth muscle cell proliferation in hypercholesterolemic rabbits nih.gov. The underlying mechanisms involve the inhibition of intracellular reactive oxygen species production and the inactivation of the Ras-ERK1/2 signaling pathway elpub.runih.gov. Lercanidipine was found to block the progression of the cell cycle from the G0/G1 phase to the S-phase in synchronized cells elpub.runih.gov.

Anti-Inflammatory and Antioxidant Effects at a Cellular Level

Beyond its calcium channel blocking activity, lercanidipine exhibits anti-inflammatory and antioxidant properties at a cellular level mdpi.commedwinpublishers.comnih.govresearchgate.netnih.govnih.govresearchgate.net. Preclinical research indicates that it can reduce tissue inflammation and tubulointerstitial fibrosis mdpi.commedwinpublishers.comresearchgate.net. Its antioxidant effects are linked to a reduced production of free radicals through the inhibition of key enzymes that serve as their primary intracellular sources, including NADPH oxidase, xanthine (B1682287) oxidase, and cyclooxygenase mdpi.commedwinpublishers.com. Furthermore, lercanidipine has been shown to decrease markers of oxidative stress mdpi.commedwinpublishers.com. These cellular-level effects may be partly attributed to the inhibition of intracellular protein kinase C isoforms and the activation of the enzyme dimethylarginine dimethylaminohydrolase nih.goveuropeanreview.org.

Investigations into End-Organ Protection (e.g., Left Ventricular Remodeling)

Preclinical data suggests that lercanidipine is involved in end-organ protection mdpi.commedwinpublishers.comresearchgate.netnih.gov. While clinical studies have investigated its effects on left ventricular hypertrophy mdpi.commedwinpublishers.com, preclinical research also highlights its protective effects on the kidneys, another vital end-organ mdpi.commedwinpublishers.comnih.govresearchgate.netnih.govresearchgate.neteuropeanreview.org. Preclinical studies in hypertensive rat models have shown that lercanidipine can prevent the progression of renal injury and improve histopathological changes europeanreview.org. This protective effect on renal tissue is considered a significant aspect of its end-organ protection capabilities researchgate.netresearchgate.net.

Modulation of Cellular Signaling Pathways

Lercanidipine influences various cellular signaling pathways, contributing to its observed preclinical effects.

Influence on Nitric Oxide Bioavailability

A notable effect of lercanidipine is its ability to increase nitric oxide (NO) bioavailability mdpi.commedwinpublishers.comnih.govnih.govresearchgate.neteuropeanreview.org. This is achieved through mechanisms such as the inhibition of NO oxidase and a decrease in the immunoreactivity of NOS inhibitors mdpi.commedwinpublishers.com. The resulting enhancement of intracellular NO bioavailability is associated with a reduction in intracellular calcium concentration, the inhibition of intracellular protein kinase C isoforms, and the activation of the enzyme responsible for metabolizing asymmetric dimethylarginine (ADMA), an endogenous inhibitor of NO synthase nih.goveuropeanreview.org. Increased NO bioavailability contributes to the anti-atherogenic and protective effects observed in preclinical studies mdpi.comresearchgate.net.

Effect on Cellular Signaling PathwayMechanismPreclinical Outcome
Increased Nitric Oxide BioavailabilityInhibition of NO oxidase, decreased NOS inhibitors, reduced intracellular calcium, PKC inhibition, ADMA metabolism mdpi.commedwinpublishers.comnih.goveuropeanreview.orgAnti-atherogenic effects, reduced monocyte infiltration, reduced fibrosis mdpi.commedwinpublishers.comresearchgate.neteuropeanreview.org
Inhibition of Smooth Muscle Cell Proliferation & MigrationReduction of intracellular reactive oxygen species, inactivation of Ras-ERK1/2 signaling, inhibition of PI3K-Akt pathways elpub.runih.govReduced intimal hyperplasia, prevention of lumen narrowing mdpi.commedwinpublishers.comelpub.runih.gov
Reduction of Oxidative StressInhibition of NADPH oxidase, xanthine oxidase, cyclooxygenase, decrease in oxidative stress markers mdpi.commedwinpublishers.comCellular protection, anti-inflammatory effects mdpi.commedwinpublishers.comnih.govresearchgate.netnih.govnih.govresearchgate.net
Reduction of Tissue InflammationInhibition of tissue inflammation mdpi.commedwinpublishers.comresearchgate.netReduced tubulointerstitial fibrosis mdpi.commedwinpublishers.comresearchgate.net

Summary of key cellular signaling modulation and associated preclinical outcomes.

Inhibition of Oxidative Stress Markers (e.g., NADPH Oxidase, Xanthine Oxidase)

Research indicates that lercanidipine reduces various markers of oxidative stress medwinpublishers.comnih.govresearchgate.netresearchgate.net. These markers include, but are not limited to, malondialdehyde (MDA), isoprostanes (IsoPs), plasma lipoperoxidase, myeloperoxidase (MPO), metalloproteinase-9 (MMP-9), and asymmetric dimethylarginine (ADMA) medwinpublishers.comnih.govresearchgate.net. The reduction in cellular reactive oxygen species levels by lercanidipine has also been associated with the inhibition of cholesterol accumulation in preclinical settings medwinpublishers.commdpi.comnih.gov.

While the antioxidant properties of lercanidipine are well-documented in preclinical and clinical studies nih.govresearchgate.net, specific detailed data focusing solely on the inhibitory activity of the (R)-enantiomer against NADPH oxidase and xanthine oxidase, independent of the (S)-enantiomer or the racemic mixture, is limited in the currently available search results. The observed antioxidant effects are generally attributed to lercanidipine as a whole, with some studies highlighting the contribution of the (S)-enantiomer medchemexpress.com.

The inhibition of these enzymes and the subsequent reduction in oxidative stress markers by lercanidipine contribute to its protective effects observed in various preclinical models, including those of renal damage and atherosclerosis medwinpublishers.comnih.govresearchgate.neteuropeanreview.orgeathj.org.

Oxidative Stress Marker/EnzymeEffect of Lercanidipine (Racemate or S-enantiomer)
NADPH Oxidase (NOX)Inhibition medwinpublishers.comnih.govresearchgate.net
Xanthine Oxidase (XO)Inhibition medwinpublishers.comnih.govresearchgate.net
Malondialdehyde (MDA)Lowered levels medwinpublishers.comnih.govresearchgate.net
Isoprostanes (IsoPs)Lowered levels medwinpublishers.comnih.govresearchgate.net
Plasma LipoperoxidaseLowered levels medwinpublishers.comnih.govresearchgate.net
Myeloperoxidase (MPO)Lowered levels medwinpublishers.comnih.govresearchgate.net
Metalloproteinase-9 (MMP-9)Lowered levels medwinpublishers.comnih.govresearchgate.net
Asymmetric Dimethylarginine (ADMA)Lowered levels medwinpublishers.comnih.govresearchgate.net
Cellular Reactive Oxygen SpeciesReduced levels medwinpublishers.commdpi.comnih.govresearchgate.net

Pharmacokinetic Research Methodologies for R Lercanidipine

Absorption and Distribution Studies in Preclinical Models

Preclinical studies in various animal models have been instrumental in elucidating the absorption and distribution characteristics of lercanidipine (B1674757), including the (R)-enantiomer. These studies often involve administering the compound via different routes and analyzing its presence and concentration in biological fluids and tissues over time.

Mechanisms of Gastrointestinal Absorption

Research into the gastrointestinal absorption of lercanidipine indicates that it is slowly but almost completely absorbed after oral administration. europeanreview.orgwikipedia.org However, it undergoes extensive first-pass metabolism, leading to a relatively low absolute bioavailability, reported to be around 10% in fed conditions and reduced in fasting states. europeanreview.orggeneesmiddeleninformatiebank.nl Studies have shown that the presence of food, particularly high-fat meals, significantly increases the oral bioavailability of lercanidipine. europeanreview.orgwikipedia.orggeneesmiddeleninformatiebank.nl For instance, bioavailability can increase fourfold when ingested with a high-fat meal compared to fasting conditions. europeanreview.orggeneesmiddeleninformatiebank.nl The absorption process appears to exhibit non-linear kinetics, with bioavailability increasing as the dose increases, suggesting a progressive saturation of first-pass metabolism. geneesmiddeleninformatiebank.nle-lactancia.org Caco-2 cell monolayers have been utilized as an in vitro model to predict the oral drug absorption and investigate the permeability characteristics of lercanidipine. google.com

Tissue Distribution and Membrane Partitioning Dynamics

Following absorption, lercanidipine is rapidly and extensively distributed from plasma to tissues and organs. nps.org.audrugs.com A key characteristic influencing its distribution is its high lipophilicity, which contributes to its accumulation in the lipid bilayer of cell membranes, particularly in the arterial wall. researchgate.netresearchgate.net This high membrane partition coefficient is thought to support its prolonged pharmacological activity despite a relatively short plasma half-life. nps.org.auresearchgate.net Lercanidipine is highly bound to plasma proteins, exceeding 98%. nps.org.audrugs.com Studies have indicated that the apparent volume of distribution is large, in the range of 2-2.5 L/kg, further reflecting its lipophilic nature and extensive tissue distribution. researchgate.net Research suggests that membrane cholesterol can influence the partitioning of calcium channel antagonists into membranes, and lercanidipine has shown a high tolerance to cholesterol, which may be relevant in conditions like atherosclerosis. researchgate.net

Metabolic Pathways and Enzyme Kinetics

The metabolism of lercanidipine is a critical determinant of its pharmacokinetics and elimination. Research has focused on identifying the enzymes involved and characterizing the resulting metabolites.

Role of Cytochrome P450 Isoforms (e.g., CYP3A4) in Biotransformation

Lercanidipine is extensively metabolized, primarily by the cytochrome P450 (CYP) enzyme system, with a significant role played by the CYP3A4 isoform. europeanreview.orgnps.org.auresearchgate.net CYP3A4 is a major enzyme involved in drug metabolism in the liver and intestines. mdpi.com Studies have consistently shown that lercanidipine is a substrate for CYP3A4. drugbank.com Inhibition of CYP3A4 can significantly impact lercanidipine's plasma concentrations. For example, co-administration with potent CYP3A4 inhibitors like ketoconazole (B1673606) has been shown to markedly increase lercanidipine Cmax and AUC. europeanreview.org Cyclosporine, another CYP3A4 inhibitor, has also been reported to increase lercanidipine plasma levels. europeanreview.org Conversely, CYP3A4 inducers are expected to decrease lercanidipine plasma levels and effectiveness. wikipedia.org

Characterization of Metabolite Formation and Inactivation

Lercanidipine is predominantly converted into inactive metabolites through biotransformation. geneesmiddeleninformatiebank.nldrugs.com No parent drug is found in the urine or feces, indicating complete metabolism. geneesmiddeleninformatiebank.nldrugs.com Approximately 50% of the administered dose is excreted in the urine, mainly in the form of these inactive metabolites. geneesmiddeleninformatiebank.nldrugs.com The extensive first-pass metabolism contributes to the relatively low oral bioavailability of the parent drug. geneesmiddeleninformatiebank.nleathj.org

Enantiomer-Specific Pharmacokinetics

Lercanidipine is a racemate, and studies have investigated the pharmacokinetic profiles of its individual enantiomers, (S)-lercanidipine and (R)-lercanidipine. Research indicates that the pharmacokinetics of lercanidipine is enantioselective. nih.govresearchgate.net While the two enantiomers show a similar time to reach peak plasma concentration (tmax), differences have been observed in their peak plasma concentrations (Cmax) and area under the curve (AUC). geneesmiddeleninformatiebank.nle-lactancia.org Studies in healthy volunteers have shown that the Cmax and AUC for the (S)-enantiomer are, on average, higher than those for the (R)-enantiomer. geneesmiddeleninformatiebank.nle-lactancia.orgnih.gov For instance, one study reported AUC(0-infinity) values for (S)-lercanidipine were 1.21-fold higher than for this compound. nih.govresearchgate.net Despite these differences in exposure, no in vivo interconversion between the enantiomers has been observed. geneesmiddeleninformatiebank.nle-lactancia.org Analytical methods, such as chiral LC-MS/MS, have been developed and validated for the enantioselective determination of lercanidipine in biological matrices like human plasma, enabling detailed pharmacokinetic studies of each enantiomer. researchgate.netnih.gov

Pharmacokinetic Parameter(S)-Lercanidipine (Median)This compound (Median)Ratio (S/R)Source
Cmax (ng/mL)2.0711.6811.23 nih.govresearchgate.net
AUC(0-24) (ng*h/mL)12.35210.0631.23 nih.govresearchgate.net
AUC(0-infinity) (fold higher for S)1.2111.21 nih.govresearchgate.net
Cl/f (L/h)732.161891.840.39 nih.govresearchgate.net

Note: Data presented in the table are representative findings from specific studies and may vary depending on the study design and population.

Differential Elimination Profiles of (R)- and (S)-Enantiomers

Studies have revealed differences in the pharmacokinetic profiles of the (R)- and (S)-enantiomers of lercanidipine. While the two enantiomers exhibit a similar time to reach peak plasma concentration (tmax), disparities are observed in their peak plasma concentrations (Cmax) and areas under the plasma concentration-time curve (AUC). e-lactancia.orgcbg-meb.nlgeneesmiddeleninformatiebank.nlnps.org.au On average, the Cmax and AUC values are approximately 1.2-fold higher for the (S)-enantiomer compared to the (R)-enantiomer. e-lactancia.orgcbg-meb.nlgeneesmiddeleninformatiebank.nlnps.org.auresearchgate.net

The enantioselective pharmacokinetics of lercanidipine have been demonstrated in healthy volunteers following a single oral dose of the racemic drug. nih.gov Differences (with p < 0.05) were found between the (S) and (R) enantiomers for Cmax, AUC(0-24), and apparent oral clearance (Cl/f). nih.gov Specifically, median Cmax values were 2.071 ng/mL for (S) and 1.681 ng/mL for (R), median AUC(0-24) values were 12.352 ngh/mL for (S) and 10.063 ngh/mL for (R), and median Cl/f values were 732.16 L/h for (S) and 1891.84 L/h for (R). nih.gov The AUC(0-infinity) values for (S)-lercanidipine were found to be 1.21-fold higher than those for this compound. nih.gov

Interactive Data Table: Pharmacokinetic Parameters of Lercanidipine Enantiomers in Healthy Volunteers

Parameter(S)-Lercanidipine (median)This compound (median)p-value
Cmax (ng/mL)2.0711.681< 0.05
AUC(0-24) (ng*h/mL)12.35210.063< 0.05
Cl/f (L/h)732.161891.84< 0.05

*Data based on a study in healthy male volunteers following a single 20 mg racemic oral dose nih.gov.

Interactive Data Table: Mean Terminal Elimination Half-life

EnantiomerMean Terminal Elimination Half-life (hours)
(S)-Lercanidipine5.8 ± 2.5 e-lactancia.org
This compound7.7 ± 3.8 e-lactancia.org
Racemic Lercanidipine8-10 cbg-meb.nlgeneesmiddeleninformatiebank.nl

In Vivo Conversion and Interaction Studies between Enantiomers

Research indicates that no in vivo interconversion between the (R)- and (S)-enantiomers of lercanidipine is observed. e-lactancia.orgcbg-meb.nlgeneesmiddeleninformatiebank.nlnps.org.au This suggests that the two enantiomers maintain their stereochemical configuration within the body after administration.

Interaction studies have also investigated the potential for lercanidipine to interact with cytochrome P450 enzymes, particularly CYP3A4, as lercanidipine is extensively metabolized by this enzyme. e-lactancia.orggeneesmiddeleninformatiebank.nl While in vitro experiments have shown that lercanidipine can inhibit CYP3A4 and CYP2D6, in vivo studies suggest that the potential for clinically significant inhibition of CYP3A4 by lercanidipine is negligible at therapeutic doses. nps.org.aumedsinfo.com.au An interaction study with midazolam, a CYP3A4 probe, in healthy volunteers confirmed this, showing that midazolam was essentially bioequivalent after repeated co-administration with lercanidipine. nps.org.aumedsinfo.com.au Similarly, lercanidipine did not modify the plasma levels of metoprolol, a CYP2D6 substrate, in human interaction studies. nps.org.au These findings suggest that the in vitro observations of cytochrome P450 isoenzyme inhibition by lercanidipine are unlikely to be clinically significant. nps.org.au

Structure Activity Relationship Sar Studies and Molecular Modeling

Correlating Stereochemistry with Pharmacological Activity

However, research into the antiatherosclerotic activity of lercanidipine (B1674757) in hypercholesterolemic rabbits suggests that this particular effect may not be stereoselective, with the (R)-enantiomer demonstrating comparable efficacy to the racemate in reducing intimal hyperplasia and smooth muscle cell proliferation. nih.gov This indicates that while the primary calcium channel blocking activity is stereoselective, other potential therapeutic effects might involve different mechanisms or targets where stereochemistry plays a less critical role.

Role of Specific Structural Moieties in Membrane Interactions

The unique pharmacokinetic profile and sustained action of lercanidipine, despite its relatively short plasma half-life, are largely attributed to its favorable interactions with cell membranes. tandfonline.comnih.govnih.gov

Significance of the Bulky Bis-Phenylalkylamine Side Chain

A key structural feature contributing to lercanidipine's membrane interactions is its bulky bis-phenylalkylamine side chain. researchgate.netuchile.clpillbuys.comtandfonline.comscilit.com This hydrophobic and bulky group acts as a "membrane anchor," significantly increasing the lipophilicity of lercanidipine compared to other dihydropyridines like amlodipine (B1666008), nitrendipine (B1678957), isradipine, and nimodipine. researchgate.netuchile.cltandfonline.comuchile.cl The presence of this side chain facilitates the drug's ready accumulation within the lipid bilayer of cell membranes, particularly in the arterial wall where L-type calcium channels are located. pillbuys.comscilit.comresearchgate.net This partitioning into the membrane bilayer allows for a slower release of the drug to the receptor binding site, contributing to its long duration of action despite rapid metabolism. nih.gov

Influence of Lipophilicity on Pharmacokinetic Properties

Lercanidipine is characterized by its high lipophilicity. hpra.ietandfonline.comnih.govscilit.comresearchgate.netscispace.com This property is a critical determinant of its pharmacokinetic behavior and therapeutic profile. High lipophilicity allows lercanidipine to readily cross cell membranes and partition into the lipid bilayer. tandfonline.comnih.govuchile.cl This membrane partitioning serves as a reservoir for the drug, leading to a slower onset of action but a prolonged duration of effect compared to less lipophilic calcium antagonists. nih.govscilit.comresearchgate.net

The interaction with the hydrocarbon core of the lipid bilayer appears to be a dominant factor influencing the pharmacokinetics of this class of drugs. tandfonline.com Studies suggest a correlation between the duration of action of membrane-active drugs like lercanidipine and their membrane partition coefficient in conjunction with the washout rate. tandfonline.comnih.gov Furthermore, lercanidipine has demonstrated a high tolerance to elevated levels of membrane cholesterol, a condition associated with atherosclerosis, which may contribute to its effectiveness in a broad range of hypertensive patients. tandfonline.comnih.govscispace.com

Data on the membrane partition coefficient (Kp[mem]) highlight lercanidipine's strong membrane interaction compared to other calcium antagonists. tandfonline.com

Table 1: Comparative Membrane Interaction (Illustrative Data)

CompoundMembrane Partition Coefficient (Kp[mem])
LercanidipineHigh (e.g., > 1000)
Other DHPsLower

Note: Specific numerical values for Kp[mem] can vary depending on the experimental conditions and membrane type studied. The table illustrates the general trend based on research findings. tandfonline.com

The high lipophilicity also influences the drug's distribution and metabolism. Lercanidipine is highly bound to plasma proteins (>98%), and it undergoes extensive first-pass metabolism, primarily by cytochrome P450 3A4. hpra.iescilit.comresearchgate.net

Computational Approaches in Molecular Design

Computational methods play an increasingly important role in understanding the behavior of drugs like lercanidipine and in the design of new molecules with desired properties. nih.govcore.ac.uk

Molecular Docking and Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, allowing for the estimation of binding affinity and the study of intermolecular interactions. mdpi.comnih.gov For lercanidipine, molecular docking studies can provide insights into its binding mode with L-type calcium channels. While specific detailed docking studies for lercanidipine binding to the calcium channel were not extensively detailed in the search results, the principle involves simulating the interaction between the lercanidipine molecule and the calcium channel protein structure to identify key binding poses and interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to its blocking activity. researchgate.netplos.org

Computational studies, including docking and molecular dynamics simulations, have also been applied to investigate the interaction of lercanidipine with other biological targets, such as the main protease of SARS-CoV-2, although this is outside the scope of its primary therapeutic use. nih.govacs.orgbiorxiv.org These studies demonstrate the applicability of docking in exploring potential interactions with various proteins. The binding site of dihydropyridines on the L-type calcium channel is a key area of study for understanding their mechanism of action. drugbank.comhmdb.ca

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis involves developing mathematical models to correlate chemical structure with biological activity. mdpi.comnih.govresearchgate.net By analyzing a series of compounds with known structures and activities, QSAR models can identify structural features and physicochemical properties that are important for activity. mdpi.comresearchgate.net

For dihydropyridine (B1217469) calcium channel blockers, QSAR studies have investigated the relationship between various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) and their calcium channel blocking activity. researchgate.netresearchgate.net While specific detailed QSAR models focused solely on lercanidipine (R)- were not prominently found, general QSAR principles applied to dihydropyridines are relevant. These studies often highlight the importance of factors such as the presence of a C-4 phenyl group and steric hindrance for optimal activity. researchgate.net

QSAR analysis can help predict the activity of new, untested compounds and guide the design of molecules with improved potency, selectivity, or pharmacokinetic properties. nih.govresearchgate.net For instance, QSAR has been used to study the interaction of dihydropyridine drugs with factors like grapefruit juice, which affects their metabolism. ingentaconnect.com The development of QSAR models often involves selecting relevant molecular descriptors and employing statistical methods to build predictive models. researchgate.netcore.ac.uk

Table 2: Examples of Molecular Descriptors Used in DHP QSAR Studies

Descriptor TypeExamplesRelevance
LipophilicityLogP, CLogPMembrane partitioning, absorption, distribution. researchgate.netnih.govnih.govuchile.clscispace.comnih.govdrugbank.comhmdb.caresearchgate.netresearchgate.net
Electronic PropertiesHammett constants, partial chargesInteraction with receptor binding site.
Steric ParametersMolar volume, Verloop parametersFit into the receptor binding pocket. researchgate.net
Topological IndicesMolecular connectivity indicesMolecular size, shape, and branching.

Advanced Analytical Methodologies in R Lercanidipine Research

Enantioselective Separation and Quantification Techniques

The accurate determination of (R)-lercanidipine in the presence of its more pharmacologically active counterpart, (S)-lercanidipine, necessitates the use of enantioselective analytical techniques. These methods are crucial for understanding the pharmacokinetics, metabolism, and potential toxicological profiles of the individual enantiomers.

Chiral Chromatography (e.g., Chiral HPLC, UPLC-MS/MS)

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) utilizing chiral stationary phases, is a primary technique for the enantioselective separation and quantification of lercanidipine (B1674757). The separation of (R)- and (S)-lercanidipine is achieved by employing chiral columns that can differentiate between the enantiomers based on their differential interactions with the chiral stationary phase.

Studies have successfully employed chiral HPLC methods for the enantiomeric separation of lercanidipine. One such method utilized a Chiral OJ-H column with a mobile phase consisting of 10mM Ammonium (B1175870) acetate (B1210297) and Acetonitrile (B52724) (35:65 v/v) for the separation of (R)- and (S)-lercanidipine hydrochloride in active pharmaceutical ingredients (API) and tablet dosage forms. easpublisher.comeaspublisher.com This method demonstrated good linearity for the (R)-isomer over a concentration range of 0.5 µg/mL to 4 µg/mL, with a correlation coefficient of 0.998. easpublisher.comeaspublisher.com The method was validated according to ICH guidelines, showing a detection limit (LOD) of approximately 0.05 µg/mL and a quantitation limit (LOQ) of 1.0 µg/mL for the (R)-isomer. easpublisher.comeaspublisher.com

UPLC-MS/MS methods coupled with chiral separation have also been developed for the enantioselective determination of lercanidipine, particularly in biological matrices for pharmacokinetic studies. researchgate.netpillbuys.com These methods offer enhanced sensitivity and shorter run times compared to traditional HPLC.

Spectroscopic and Spectrometric Approaches

While chromatographic methods are predominant for enantioselective separation, spectroscopic and spectrometric techniques play a vital role in the detection and characterization of lercanidipine enantiomers, often coupled with chromatographic separation. UV-Visible detection is commonly used in HPLC methods for lercanidipine analysis, with detection wavelengths typically around 219 nm, 237 nm, 240 nm, or 275 nm, depending on the specific method and matrix. easpublisher.comresearchgate.netamazonaws.comjbclinpharm.orgamazonaws.comjchr.orgnih.govoaji.net

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), provides high sensitivity and specificity for the detection and quantification of lercanidipine enantiomers after chromatographic separation. researchgate.netinnovareacademics.innih.govhilarispublisher.comxjtu.edu.cnnih.gov UPLC-MS/MS methods, for instance, utilize the mass-to-charge ratio (m/z) of the parent ion and specific fragment ions for selective detection and quantification in complex biological matrices. For lercanidipine, detection is often performed in positive electrospray ionization (ESI) mode, with characteristic transitions monitored in Multiple Reaction Monitoring (MRM) mode. innovareacademics.inhilarispublisher.com For example, a UPLC-MS/MS method detected lercanidipine at m/z 612.11 > 280.27. innovareacademics.inhilarispublisher.com

Spectrophotometric methods have also been developed for the determination of lercanidipine, although these are generally applied to the racemic mixture or in combination with other drugs, and their enantioselective application is less common without prior chiral separation. amazonaws.comoaji.netresearchgate.netderpharmachemica.comroyalsocietypublishing.org These methods often involve the formation of colored complexes or the use of derivative spectrophotometry. researchgate.netderpharmachemica.comroyalsocietypublishing.org

Bioanalytical Method Development for Biological Matrices

The quantification of this compound in biological matrices such as plasma, urine, and other biological fluids is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies. Developing robust and validated bioanalytical methods presents unique challenges due to the complexity of these matrices.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is widely used for the determination of lercanidipine in biological matrices. researchgate.netamazonaws.comnih.govresearchgate.netjpionline.org Reversed-phase HPLC methods are commonly employed, often coupled with UV-Visible detection. researchgate.netnih.govresearchgate.netjpionline.org Sample preparation techniques such as liquid-liquid extraction or protein precipitation are typically required to isolate the analyte from the matrix and minimize interference. researchgate.netresearchgate.netinnovareacademics.inhilarispublisher.comeurasianjournals.com

A validated RP-HPLC method for lercanidipine in human plasma utilized a C18 column with a mobile phase of methanol (B129727) and acetonitrile (74:26) and UV detection at 219 nm. researchgate.net This method showed linearity in the range of 5 to 500 ng/mL with a correlation coefficient of 0.9985. researchgate.net Another RP-HPLC method for simultaneous estimation of lercanidipine and atenolol (B1665814) in human plasma used a Phenomenex Gemini C18 column with a mobile phase of acetonitrile and 10mM ammonium acetate buffer (80:20 v/v) at pH 3.2 and UV detection at 275 nm. amazonaws.com This method was linear for lercanidipine from 5 to 2000 ng/mL. amazonaws.com

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is a preferred technique for bioanalysis of lercanidipine due to its high sensitivity, selectivity, and speed, which are crucial for quantifying low concentrations in biological samples. researchgate.netinnovareacademics.innih.govhilarispublisher.comxjtu.edu.cnnih.gov These methods often involve minimal sample preparation, such as solid phase extraction or liquid-liquid extraction, followed by rapid chromatographic separation on a UPLC column and detection by tandem mass spectrometry in MRM mode. researchgate.netinnovareacademics.innih.govhilarispublisher.comxjtu.edu.cnnih.gov

An improved UPLC-MS/MS method for lercanidipine in human plasma used a UPLC BEH C18 column and solid phase extraction with lercanidipine-d3 (B586516) as an internal standard. researchgate.netnih.govxjtu.edu.cnnih.gov This method demonstrated linearity over a wide dynamic range of 0.010–20.0 ng/mL. researchgate.netnih.govxjtu.edu.cnnih.gov Another UPLC-MS/MS method for lercanidipine analysis in plasma achieved a lower limit of quantification (LLOQ) of 0.025 ng/mL using liquid-liquid extraction and amlodipine (B1666008) as an internal standard. innovareacademics.inhilarispublisher.com

Validation Parameters for Research Bioassays

Validation of bioanalytical methods for lercanidipine in biological matrices is performed according to regulatory guidelines, such as those from the ICH and FDA. researchgate.netjbclinpharm.org Key validation parameters include selectivity, sensitivity (LOD and LOQ), linearity, accuracy, precision (intra-day and inter-day), recovery, matrix effect, and stability. researchgate.netamazonaws.comjbclinpharm.orgnih.govinnovareacademics.innih.govxjtu.edu.cnnih.govresearchgate.netjpionline.orgeurasianjournals.com

Selectivity ensures that the method can differentiate the analyte from endogenous matrix components, metabolites, and co-administered medications. amazonaws.com Linearity establishes the relationship between the analyte concentration and the instrument response over a defined range. easpublisher.comeaspublisher.comresearchgate.netamazonaws.comjbclinpharm.orgnih.govnih.govroyalsocietypublishing.orgjpionline.orgeurasianjournals.com Accuracy assesses the closeness of measured values to the true concentration, while precision evaluates the reproducibility of the measurements. easpublisher.comresearchgate.neteaspublisher.comresearchgate.netamazonaws.comjbclinpharm.orgnih.govinnovareacademics.innih.govxjtu.edu.cnnih.govjpionline.orgeurasianjournals.com Recovery determines the efficiency of the sample preparation method in extracting the analyte from the matrix. researchgate.netamazonaws.comnih.govxjtu.edu.cnresearchgate.neteurasianjournals.com Matrix effect evaluates the influence of the biological matrix on the ionization and detection of the analyte in mass spectrometry-based methods. innovareacademics.innih.govxjtu.edu.cnnih.gov Stability studies assess the stability of the analyte in the biological matrix under various storage and handling conditions. researchgate.netinnovareacademics.innih.goveurasianjournals.com

For example, a validated RP-HPLC method for lercanidipine in plasma reported recovery values between 96.26% and 100.67%, with intra-day and inter-day precision (%RSD) within acceptable limits. researchgate.net A UPLC-MS/MS method for lercanidipine in human plasma showed inter-batch and intra-batch precision (%CV) of less than 5.8% and mean extraction recovery greater than 94%. xjtu.edu.cnnih.gov

Table: Analytical Method Validation Parameters for Lercanidipine

ParameterDescriptionAcceptance Criteria (General)Example Data (from sources)Source Index
LinearityRange over which response is proportional to concentration.Correlation coefficient ≥ 0.9955-500 ng/mL (r=0.9985) researchgate.net, 5-2000 ng/mL (r≥0.999) amazonaws.com, 0.025-10 ng/mL (r≥0.9986) innovareacademics.inhilarispublisher.com, 0.010-20.0 ng/mL (r²≥0.9996) nih.gov researchgate.netamazonaws.cominnovareacademics.innih.govhilarispublisher.com
LODLowest analyte concentration detectable.Signal-to-noise ratio (S/N) ≥ 30.20 ng/mL researchgate.net, 0.05 µg/mL easpublisher.comeaspublisher.com, 0.003 ng/mL nih.gov easpublisher.comeaspublisher.comresearchgate.netnih.gov
LOQLowest analyte concentration quantifiable with acceptable accuracy/precision.S/N ≥ 10, Accuracy/Precision within limits0.68 ng/mL researchgate.net, 1.0 µg/mL easpublisher.comeaspublisher.com, 15 ng/mL amazonaws.com, 0.010 ng/mL nih.gov, 0.025 ng/mL innovareacademics.inhilarispublisher.com easpublisher.comeaspublisher.comresearchgate.netamazonaws.cominnovareacademics.innih.govhilarispublisher.com
AccuracyCloseness of measured value to true value.Mean accuracy within ±15% (±20% at LLOQ)96.26%-100.67% researchgate.net, 98.37%-101.71% amazonaws.com, Within ±15% (±20% for LLOQ) innovareacademics.innih.govhilarispublisher.com, 98%-102% amazonaws.comnih.gov researchgate.netamazonaws.cominnovareacademics.innih.govhilarispublisher.com
Precision (Intra-day)Reproducibility within the same day.%CV ≤ 15% (≤ 20% at LLOQ)%RSD 0.437% researchgate.net, Within acceptable limits amazonaws.com, Within ±15% (±20% for LLOQ) innovareacademics.innih.govhilarispublisher.com, %CV < 5% amazonaws.comnih.govxjtu.edu.cnnih.gov researchgate.netamazonaws.cominnovareacademics.innih.govhilarispublisher.comxjtu.edu.cnnih.gov
Precision (Inter-day)Reproducibility between different days.%CV ≤ 15% (≤ 20% at LLOQ)Within acceptable limits researchgate.netamazonaws.com, Within ±15% (±20% for LLOQ) innovareacademics.innih.govhilarispublisher.com, %CV < 5% amazonaws.comnih.govxjtu.edu.cnnih.gov researchgate.netamazonaws.cominnovareacademics.innih.govhilarispublisher.comxjtu.edu.cnnih.gov
RecoveryEfficiency of analyte extraction.Typically ≥ 70%96.26%-100.67% researchgate.net, 75%-80% amazonaws.com, >94% xjtu.edu.cnnih.gov, 99.2%-102.8% for (R)-isomer easpublisher.com easpublisher.comresearchgate.netamazonaws.comxjtu.edu.cnnih.gov
Matrix EffectInfluence of matrix on ionization/detection.Within acceptable limitsAssessed innovareacademics.innih.govxjtu.edu.cnnih.gov innovareacademics.innih.govxjtu.edu.cnnih.gov
StabilityAnalyte stability under various conditions.Within acceptable limitsAssessed innovareacademics.innih.goveurasianjournals.com innovareacademics.innih.goveurasianjournals.com

Table: Chromatographic Conditions Examples for Lercanidipine Analysis

TechniqueColumnMobile PhaseFlow RateDetectionSource Index
RP-HPLCC18Methanol:Acetonitrile (74:26)Not specifiedUV 219 nm researchgate.net
RP-HPLCPhenomenex Gemini C18 (150mmX4.6, 5µ)Acetonitrile:10mM Ammonium acetate buffer (80:20 v/v) pH 3.20.2 mL/minUV 275 nm amazonaws.com
Chiral HPLCChiral OJ-H (150 x 4.0mm, 5µm)10mM Ammonium acetate:Acetonitrile (35:65 v/v)1.0 mL/minUV 240 nm easpublisher.comeaspublisher.com
UPLC-MS/MSWaters AcquityTM UPLC C18 (2.1 x 100 mm, 1.7µm)0.1% Formic acid-methanol (20:80 v/v)0.2 ml/minESI-MS/MS MRM innovareacademics.inhilarispublisher.com
UPLC-MS/MSUPLC BEH C18 (50mm×2.1mm, 1.7µm)Isocratic conditions (details not fully specified, involves acetonitrile/methanol and acidic modifiers)Not specifiedESI-MS/MS MRM researchgate.netnih.govxjtu.edu.cnnih.gov
RP-HPLCSymmetry C18 Column (250 mmx4.6 mm, 5µm)Dihydrogen Orthophosphate Buffer:Methanol:ACN (40:40:20)1.0 ml/minUV 256 nm jpionline.org
RP-HPLCC18Acetonitrile:Methanol:0.02M Potassium dihydrogen phosphate (B84403) buffer (50:10:40) pH 5.01.0 mL/minUV 226 nm

Methodologies for Metabolite Identification and Quantification

The identification and quantification of this compound metabolites rely heavily on advanced analytical techniques, primarily hyphenated chromatographic methods coupled with mass spectrometry. These methodologies provide the necessary sensitivity, selectivity, and structural information to characterize the metabolic fate of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a widely employed technique for the analysis of lercanidipine and its metabolites in biological samples such as plasma, serum, and urine. nih.govscienceopen.comacgpubs.orgresearchgate.netresearchgate.net This method combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. Various LC-MS/MS methods have been developed and validated for the determination of lercanidipine, and these methods can often be adapted or extended to include the analysis of its metabolites. nih.govscienceopen.comresearchgate.net

Sample preparation is a critical step in these methodologies to isolate and concentrate the analytes from complex biological matrices. Techniques such as solid-phase extraction (SPE) are commonly used for this purpose, providing good recovery rates for lercanidipine and its internal standards. nih.govscienceopen.comcapes.gov.br

The LC-MS/MS approach allows for the separation of different metabolites based on their polarity and other chromatographic properties, followed by their detection and identification based on their specific mass-to-charge ratios (m/z) and fragmentation patterns in the mass spectrometer. Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ions of the metabolites and analyzing the resulting product ions. This fragmentation data is crucial for confirming the structure of identified metabolites.

Research findings indicate that LC-MS/MS methods for lercanidipine often utilize reversed-phase C18 columns for chromatographic separation. nih.govscienceopen.comacgpubs.orgresearchgate.net The mobile phases typically consist of mixtures of organic solvents (e.g., methanol, acetonitrile) and aqueous buffers (e.g., ammonium acetate, phosphate buffer). scienceopen.comacgpubs.orguchile.cleaspublisher.com Detection is commonly performed using electrospray ionization (ESI) in positive ion mode, as lercanidipine and many of its potential metabolites are amenable to this ionization technique. scienceopen.comhmdb.ca Multiple reaction monitoring (MRM) is often employed in the MS/MS analysis for targeted quantification of specific metabolites, offering high sensitivity and selectivity. capes.gov.br

While specific detailed data tables on this compound metabolite identification and quantification from the search results are limited, the general principles and techniques applied to lercanidipine as a racemic mixture are applicable to the (R)-enantiomer, given that the metabolism is primarily mediated by CYP3A4, which typically acts on both enantiomers. wikipedia.orgcbg-meb.nl Studies on lercanidipine metabolism have shown the formation of inactive pyridine (B92270) derivatives. cbg-meb.nlnih.gov

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is an evolution of LC-MS/MS that utilizes smaller particle size columns and higher mobile phase flow rates, leading to improved chromatographic resolution, sensitivity, and faster analysis times. scienceopen.com UPLC-MS/MS methods have been developed and validated for the determination of lercanidipine in human plasma with high sensitivity and a wide dynamic range, making them suitable for quantifying low concentrations of metabolites. nih.govscienceopen.com These methods typically involve similar sample preparation techniques like SPE and utilize tandem mass spectrometry for detection and quantification. nih.govscienceopen.com

Other Analytical Techniques

While LC-MS/MS and UPLC-MS/MS are the primary techniques for metabolite identification and quantification, other methods have been used for the analysis of lercanidipine and could potentially be applied or adapted for metabolite studies. High-performance liquid chromatography with UV detection (HPLC-UV) has been used for lercanidipine analysis, but its sensitivity may be limited for low-concentration metabolites compared to MS-based methods. jpionline.orgacgpubs.orguchile.cl Capillary electrophoresis (CE) has also been explored for the enantioselective analysis of lercanidipine, which could be relevant for studying the metabolic fate of individual enantiomers. uchile.clnih.govresearchgate.net Voltammetric methods have also been developed for lercanidipine determination in biological samples. researchgate.netresearchgate.net

Data Tables (Illustrative - based on general principles and potential findings)

While specific metabolite structures and detailed quantitative data for this compound were not extensively available in the search results, the following table illustrates the type of data that would be generated during metabolite identification and quantification studies using LC-MS/MS. This table represents hypothetical findings based on the known metabolic pathways of dihydropyridine (B1217469) calcium channel blockers, which often involve oxidation of the dihydropyridine ring to the corresponding pyridine derivative.

Metabolite IDProposed StructureAnalytical MethodDetection Modem/z (Parent Ion)Key Fragment Ions (m/z)Biological Matrix
M1Pyridine AnalogLC-MS/MSESI (+)[M+H]+Characteristic fragmentsPlasma, Urine
M2Hydroxylated DerivativeLC-MS/MSESI (+)[M+H]+Characteristic fragmentsPlasma, Urine
M3Dealkylated DerivativeLC-MS/MSESI (+)[M+H]+Characteristic fragmentsPlasma, Urine

Note: The structures and m/z values in this table are illustrative examples based on common metabolic transformations of dihydropyridines and would need to be confirmed through experimental analysis.

Detailed Research Findings

Research on lercanidipine metabolism has established that it undergoes extensive first-pass metabolism primarily catalyzed by CYP3A4, leading to the formation of inactive metabolites. wikipedia.orgjpionline.orgcbg-meb.nl Approximately 50% of the administered dose is excreted in the urine, primarily as metabolites, with no parent drug detected in urine or feces. wikipedia.orgcbg-meb.nl While the specific metabolic pathways and the structures of all metabolites of this compound are not detailed in the provided search snippets, the general metabolic fate of lercanidipine involves the oxidation of the dihydropyridine ring to the corresponding pyridine analog, cleavage of ester bonds, and oxidative dealkylation. Analytical methods like LC-MS/MS are essential for identifying and quantifying these transformation products in biological samples to understand the pharmacokinetics and disposition of this compound. nih.gov The development of sensitive and validated methods is crucial for accurate quantification of metabolites, especially given the low systemic bioavailability of lercanidipine due to extensive first-pass metabolism. cbg-meb.nlacgpubs.org

Future Directions and Emerging Research Avenues for R Lercanidipine

Investigation of Unexplored Calcium Channel Modulations

While lercanidipine (B1674757) is known to block L-type calcium channels, and also inhibits T-type calcium channels, further investigation into the specific interactions of the (R)-enantiomer with different calcium channel subtypes is warranted mdpi.comnih.govnih.goveuropeanreview.org. Studies have shown that the (R)-enantiomer of lercanidipine exhibits a noticeable T selectivity, with a T/L ratio of 1.15 in patch-clamp studies on guinea-pig ventricular myocytes nih.goveuropeanreview.org. This suggests a potential differential modulation of calcium channels compared to the (S)-enantiomer or the racemate. Future research could explore the binding kinetics and functional effects of (R)-lercanidipine on various voltage-gated calcium channels (e.g., N-, P/Q-, R-types) and store-operated calcium channels to fully characterize its calcium channel modulation profile.

Research into Non-Calcium Channel Dependent Effects

Emerging research suggests that lercanidipine may possess properties beyond its primary calcium channel blocking activity, including anti-inflammatory, antioxidant, and antiapoptotic effects researchgate.netmdpi.comnih.govresearchgate.net. Preclinical studies have indicated antiatherogenic potential independent of blood pressure lowering researchgate.netnih.govtandfonline.comunimi.it. Specifically, the (R)-enantiomer has shown effects similar to the racemate in reducing atherosclerotic lesion area in hypercholesterolemic rabbits, suggesting a direct antiatherosclerotic effect independent of stereoselectivity related to L-type calcium channel binding unimi.it. Studies have also shown that lercanidipine can reduce levels of C-reactive protein, lipoprotein A, E-selectin, and P-selectin, indicating anti-inflammatory potential nih.gov. Further research is needed to elucidate the specific non-calcium channel mediated mechanisms of action of this compound and their potential therapeutic implications in various disease states.

Development of Novel Stereoselective Synthetic Pathways

The development of efficient and scalable stereoselective synthetic routes for this compound is crucial for its dedicated research and potential future development as a single enantiomer drug. While methods for resolving lercanidipine into its enantiomers have been described, novel stereoselective synthetic pathways could offer advantages in terms of yield, purity, and cost-effectiveness googleapis.com. Recent advancements in asymmetric synthesis, including organocatalytic methods, hold promise for the stereoselective construction of chiral 1,4-dihydropyridines researchgate.net. Future research in this area could focus on developing innovative catalytic or biocatalytic approaches to synthesize this compound directly with high enantiomeric purity.

Applications in Advanced Preclinical Disease Models

Exploring the effects of this compound in advanced preclinical disease models is essential to identify its potential therapeutic applications beyond hypertension. Given the suggested anti-inflammatory, antioxidant, and anti-atherogenic properties, research could focus on models of cardiovascular diseases (e.g., atherosclerosis, stroke), renal diseases (e.g., chronic kidney disease), and potentially other conditions where calcium signaling or oxidative stress plays a significant role mdpi.comresearchgate.netresearchgate.netnih.govresearchgate.neteathj.org. For instance, studies in a middle cerebral artery occlusion (MCAo) model in rats suggested that lercanidipine attenuated neurometabolic alterations, potentially through its antioxidant, anti-inflammatory, vasodilatory, and anti-apoptotic properties researchgate.net. Investigating the specific effects of the (R)-enantiomer in such models could reveal unique therapeutic benefits.

Integration of Omics Technologies in Mechanistic Studies

Integrating omics technologies, such as transcriptomics, proteomics, and metabolomics, can provide a comprehensive understanding of the cellular and molecular mechanisms underlying the effects of this compound. Metabolomic profiling, for example, has been used to elucidate neurometabolic alterations in stroke models treated with lercanidipine researchgate.net. Applying these technologies to study this compound could help identify novel targets, pathways, and biomarkers associated with its pharmacological actions and potential therapeutic effects. This approach can provide valuable insights into both calcium channel-dependent and non-calcium channel-dependent mechanisms.

Exploration of Potential Synergistic Interactions with Other Agents in Research Settings

Investigating potential synergistic interactions between this compound and other therapeutic agents in research settings could lead to the development of novel combination strategies. Given its calcium channel modulating and potential non-calcium channel mediated effects, this compound might exhibit synergistic benefits when combined with drugs targeting different pathways involved in various diseases. For example, combinations of lercanidipine with renin-angiotensin system blockers have shown beneficial effects in reducing proteinuria in patients with kidney disease nih.gov. Research could explore combinations of this compound with agents used in the treatment of cardiovascular diseases, renal disorders, or even in oncology research, where calcium channel blockers have shown potential to enhance the activity of chemotherapeutic agents like cisplatin (B142131) in preclinical studies mdpi.com.

Q & A

Basic Research Questions

Q. How can enantiomeric purity of (R)-lercanidipine be determined experimentally?

  • Methodological Answer : Use chiral chromatography (e.g., HPLC with a chiral stationary phase) to separate and quantify enantiomers. Validate the method using standards of known purity and calculate enantiomeric excess (ee%) via peak area ratios. Confirm results with polarimetry or circular dichroism spectroscopy for cross-verification .
  • Key Considerations : Ensure mobile phase compatibility with the chiral column and validate reproducibility under varying temperatures and pH conditions .

Q. What spectroscopic techniques are critical for characterizing this compound’s molecular structure?

  • Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural elucidation, supplemented by high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Infrared (IR) spectroscopy can identify functional groups, while X-ray crystallography may resolve stereochemical ambiguities .
  • Key Considerations : For novel derivatives, provide full spectral data in supplementary materials, including coupling constants and crystallographic parameters .

Advanced Research Questions

Q. How can transdermal delivery systems for this compound be optimized to enhance bioavailability?

  • Methodological Answer : Design nanoemulsion-based gels using pseudo-ternary phase diagrams to identify optimal surfactant-co-surfactant ratios. Conduct ex vivo permeation studies (e.g., Franz diffusion cells with excised skin) to assess flux and retention. Validate in vivo efficacy via pharmacokinetic studies in animal models, comparing plasma concentration-time profiles to oral formulations .
  • Key Considerations : Use dynamic light scattering (DLS) for droplet size analysis and zeta potential measurements to ensure colloidal stability. Address inter-subject variability by including at least n = 6 replicates .

Q. What experimental strategies resolve contradictions in pharmacokinetic data between (R)- and (S)-lercanidipine enantiomers?

  • Methodological Answer : Perform stereoselective pharmacokinetic studies in preclinical models, administering racemic and enantiopure forms. Use LC-MS/MS for enantiomer-specific quantification. Apply mixed-effects modeling to account for metabolic interconversion or tissue-specific distribution differences. Cross-validate findings with in vitro CYP450 inhibition assays to identify enzyme-specific interactions .
  • Key Considerations : Justify sample size using power analysis and report confidence intervals for AUC and Cmax comparisons .

Q. How should in vitro-in vivo correlation (IVIVC) studies be designed for this compound formulations?

  • Methodological Answer : Develop a Level A IVIVC by correlating dissolution profiles (e.g., USP apparatus) with in vivo absorption data. Use deconvolution methods to estimate in vivo input rates. Validate the model using two distinct formulations (e.g., immediate-release vs. sustained-release). Apply statistical tools like mean absolute prediction error (MAPE) to assess correlation validity .
  • Key Considerations : Include dissolution media simulating gastrointestinal conditions (e.g., FaSSIF/FeSSIF) and account for food effects .

Methodological Frameworks

  • For Hypothesis Testing : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions. For example, ensure transdermal studies address ethical concerns in animal models .
  • For Data Contradictions : Use Bradford Hill criteria (e.g., consistency, temporality) to assess causality in pharmacokinetic discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.